Benzyl-Polyethylene Glycol 12-Alcohol is synthesized from commercially available polyethylene glycol and benzyl alcohol. It falls under the category of polymeric compounds and is particularly significant in medicinal chemistry, especially in drug delivery systems and targeted protein degradation strategies.
The synthesis of Benzyl-Polyethylene Glycol 12-Alcohol can be achieved through several methods, primarily involving the reaction of benzyl alcohol with polyethylene glycol. A common approach includes the following steps:
The synthesis parameters such as temperature, reaction time, and molar ratios are critical for optimizing yield and purity.
The molecular structure of Benzyl-Polyethylene Glycol 12-Alcohol can be described by its chemical formula and its molecular weight of approximately 636.78 g/mol. The structure consists of:
This amphiphilic nature allows the compound to interact favorably with both aqueous environments and lipid membranes, making it suitable for biological applications.
Benzyl-Polyethylene Glycol 12-Alcohol can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of Benzyl-Polyethylene Glycol 12-Alcohol in synthetic organic chemistry.
In the context of PROTACs, Benzyl-Polyethylene Glycol 12-Alcohol serves as a linker that facilitates the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The mechanism involves:
This mechanism is pivotal in targeted therapy approaches for diseases such as cancer.
Benzyl-Polyethylene Glycol 12-Alcohol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemistry and pharmaceuticals.
Benzyl-Polyethylene Glycol 12-Alcohol is primarily used in:
Benzyl-PEG12-alcohol possesses the systematic chemical formula C₃₁H₅₆O₁₃ and a molecular weight of 636.77 g/mol [3] [4] [7]. Its structure features a benzyl group (C₆H₅CH₂-) connected to a dodecaethylene glycol chain terminating in a primary alcohol functionality. The canonical SMILES representation (C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO) precisely encodes this arrangement, showing the phenyl group attached to a methylene unit followed by twelve repeating ethylene oxide units ending with ethanol [7] [8]. The compound's InChIKey identifier (UUPLECFEWRITCF-UHFFFAOYSA-N) provides a unique molecular fingerprint essential for chemical database referencing and computational studies [7].
This PEG derivative typically presents as a pale yellow or colorless oily substance with moderate viscosity [7]. It demonstrates hygroscopic behavior due to the multiple oxygen atoms in its PEG chain, requiring storage at low temperatures (typically -5°C to 2-8°C) to prevent decomposition [3] [7]. With a predicted density of 1.105±0.1 g/cm³ and a boiling point estimated at 662.2±50.0°C at atmospheric pressure, Benzyl-PEG12-alcohol exhibits thermal stability suitable for various chemical reactions [7]. The compound's extended PEG chain provides exceptional water solubility while maintaining the hydrophobic benzyl anchoring point—a dual nature that enables its application as a molecular interface between dissimilar compounds and surfaces.
Table 1: Physicochemical Properties of Benzyl-PEG12-Alcohol
Property | Specification | Reference |
---|---|---|
Molecular Formula | C₃₁H₅₆O₁₃ | [3] [7] |
Molecular Weight | 636.77 g/mol | [3] [4] [7] |
Appearance | Pale yellow or colorless oily matter | [7] |
Purity | ≥95% (typically supplied) | [3] [5] |
Storage Conditions | Store at -5°C to 8°C, dry, avoid sunlight | [3] [7] |
Density | 1.105 ± 0.1 g/cm³ (predicted) | [7] |
Boiling Point | 662.2 ± 50.0°C (predicted) | [7] |
Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | [7] [8] |
The production of Benzyl-PEG12-alcohol typically follows a stepwise etherification approach beginning with benzyl alcohol and ethylene oxide derivatives. The synthesis involves controlled oligomerization where benzyl alcohol acts as an initiator for the sequential addition of twelve ethylene oxide units under alkaline catalysis [1] [7]. Advanced purification techniques including column chromatography and molecular distillation yield products with ≥95% purity, as confirmed by analytical methods such as reverse-phase HPLC and mass spectrometry [3] [5]. Nuclear magnetic resonance (both ¹H and ¹³C NMR) provides definitive structural confirmation, with characteristic signals appearing at approximately 7.3 ppm for the benzyl aromatic protons, 4.5 ppm for the benzylic methylene group, and 3.5-3.7 ppm for the PEG chain methylene protons [7]. The terminal hydroxy group appears as a distinctive triplet at 2.7 ppm in ¹H NMR, confirming successful synthesis of the target compound.
The development of Benzyl-PEG12-alcohol emerged from converging innovations in benzyl chemistry and PEGylation technology. Benzyl alcohol itself has a long history in chemical science, first isolated in the 19th century from natural sources such as jasmine oil and castoreum (beaver castor sacs secretion), and later synthesized via the Cannizzaro reaction of benzaldehyde [1]. The systematic development of polyethylene glycol derivatives began accelerating in the mid-20th century as researchers recognized PEG's potential to modify physicochemical and biological properties of therapeutic compounds. The specific creation of Benzyl-PEG12-alcohol represents a strategic response to the growing need for specialized bifunctional linkers in pharmaceutical development during the early 21st century [7].
The compound's design evolution parallels the rise of precision therapeutics, particularly the development of PROTACs (Proteolysis Targeting Chimeras) in the early 2000s that demanded sophisticated molecular connectors. Benzyl-PEG12-alcohol filled a critical niche as a water-soluble linker capable of bridging hydrophobic drug molecules and hydrophilic targeting ligands while maintaining appropriate spatial relationships for molecular recognition events [2] [4]. This historical trajectory reflects the pharmaceutical industry's shift toward modular drug design, where compounds like Benzyl-PEG12-alcohol serve as versatile building blocks enabling rapid prototyping of complex therapeutic molecules. The commercial availability of this compound from specialized suppliers (e.g., TargetMol, BOC Sciences, Biopharma PEG) by the late 2010s marked its establishment as a research tool in medicinal chemistry [2] [3] [7].
Benzyl-PEG12-alcohol has become indispensable in constructing proteolysis-targeting chimeras (PROTACs)—heterobifunctional molecules designed to trigger specific protein degradation within cells [2] [4] [7]. As a PEG-based linker, it connects two essential ligands: one targeting an E3 ubiquitin ligase and another binding to the protein targeted for destruction. The twelve ethylene oxide units provide an optimal spacer length (approximately 49 atoms including the benzyl group) that enables proper spatial orientation between these ligands, facilitating formation of the ternary complex necessary for ubiquitin transfer [4]. This compound's chemical orthogonality allows selective modification at both termini: the benzyl end undergoes efficient etherification or alkylation reactions, while the terminal alcohol participates in esterification, carbamate formation, or other conjugation chemistries. PROTACs incorporating this linker leverage the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins, offering advantages over traditional inhibition approaches for targeting "undruggable" proteins [2].
Beyond PROTACs, Benzyl-PEG12-alcohol serves critical functions in advanced drug delivery platforms. Its amphiphilic nature makes it invaluable for constructing nanocarriers with tunable properties, where the benzyl group anchors into hydrophobic drug cores or nanoparticle surfaces while the extended PEG chain extends outward to provide steric stabilization [3]. This configuration creates a protective hydration layer that reduces opsonization and extends circulatory half-life—crucial for improving therapeutic pharmacokinetics. Researchers employ this compound to functionalize liposomes, polymeric nanoparticles, and dendrimers, enhancing their biocompatibility and targeted delivery capabilities [3] [7]. The terminal hydroxyl group provides a convenient handle for further conjugation with targeting ligands such as antibodies, peptides, or small molecules, enabling the development of actively targeted nanomedicines with improved tissue specificity.
In nanotechnology and materials science, Benzyl-PEG12-alcohol enables precision surface engineering of biomaterials and medical devices [3]. The benzyl group facilitates adsorption or covalent attachment to aromatic-rich surfaces including graphene, carbon nanotubes, and certain polymer composites, while the PEG chain creates a non-fouling surface that resists protein adsorption and cell adhesion. This application is particularly valuable for implantable medical devices where preventing biofouling and thrombogenicity is essential. Additionally, the compound serves as a macroinitiator for ring-opening polymerization to create more complex block copolymers with tailored architectures [7]. Its incorporation into hydrogels, polymer matrices, and diagnostic nanoparticles enhances their biocompatibility and functional versatility, establishing Benzyl-PEG12-alcohol as a multifunctional molecular tool at the chemistry-biology interface.
Table 2: Research and Application Domains for Benzyl-PEG12-Alcohol
Application Field | Function | Key Advantages | |
---|---|---|---|
PROTAC Development | Bifunctional linker connecting E3 ligase ligand and target protein binder | Optimal spacer length for ternary complex formation; Chemical orthogonality; Water solubility | [2] [4] |
Nanoparticle Functionalization | Surface modification agent providing steric stabilization | Reduced opsonization; Extended circulation time; Improved biodistribution | [3] [7] |
Targeted Drug Delivery | Conjugation bridge between drugs and targeting ligands | Enhanced tissue specificity; Controlled drug release; Reduced off-target effects | [3] |
Biomaterial Coatings | Non-fouling surface modifier for medical devices | Prevention of protein adsorption and thrombus formation; Improved biocompatibility | [3] |
Polymer Chemistry | Macroinitiator for block copolymer synthesis | Controlled molecular architecture; Tunable hydrophilicity/hydrophobicity balance | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1